5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Overview
Description
5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde: is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a chloro substituent and an aldehyde functional group makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Palladium-Catalyzed Larock Indole Synthesis: This method involves the use of palladium catalysts to form the indole unit, followed by a one-pot sequential Buchwald–Hartwig amination and C–H activation reaction to form the pyrrolo[2,3-c]pyridine core.
Cyclization Reactions: Various cyclization reactions can be employed to construct the pyrrolo[2,3-c]pyridine framework.
Industrial Production Methods: Industrial production methods for 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of novel materials and catalysts .
Biology and Medicine: It is being investigated for its role in inhibiting certain enzymes and receptors involved in disease processes .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility as a synthetic intermediate makes it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The chloro substituent may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
- 5-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
- 5-chloro-1H-pyrrolo[2,3-b]pyridine
- 5-bromo-7-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine
Uniqueness: 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is unique due to the presence of both a chloro substituent and an aldehyde functional group. This combination allows for a wide range of chemical modifications and applications. The chloro substituent enhances the compound’s reactivity in substitution reactions, while the aldehyde group provides a site for further functionalization .
Properties
IUPAC Name |
5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-1-6-5(4-12)2-10-7(6)3-11-8/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZXAWKVLLHTLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CNC2=CN=C1Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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